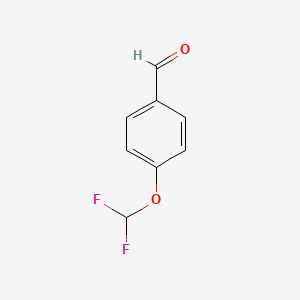

4-(Difluoromethoxy)benzaldehyde

Description

Structure

3D Structure

Propriétés

IUPAC Name |

4-(difluoromethoxy)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F2O2/c9-8(10)12-7-3-1-6(5-11)2-4-7/h1-5,8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWCXOJYJJINQGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=O)OC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30224696 | |

| Record name | p-(Difluoromethoxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30224696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73960-07-3 | |

| Record name | 4-(Difluoromethoxy)benzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=73960-07-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-(Difluoromethoxy)benzaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073960073 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p-(Difluoromethoxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30224696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-(difluoromethoxy)benzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.070.573 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

An In-depth Technical Guide to 4-(Difluoromethoxy)benzaldehyde: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fluorinated Scaffolds

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine-containing functional groups is a well-established strategy for optimizing the pharmacokinetic and pharmacodynamic properties of drug candidates.[1] Among the arsenal of fluorinated moieties, the difluoromethoxy group (-OCF₂H) has garnered significant attention. This versatile functional group serves as a valuable bioisostere for more metabolically labile groups, such as the methoxy group, and offers a unique combination of electronic and steric properties that can enhance a molecule's drug-like characteristics.[2] 4-(Difluoromethoxy)benzaldehyde is a key aromatic building block that prominently features this group, positioning it as a critical intermediate in the synthesis of a variety of pharmacologically active compounds.[3] This technical guide provides a comprehensive overview of the structural information, physicochemical properties, synthesis, and applications of 4-(Difluoromethoxy)benzaldehyde, with a particular focus on its role in drug development.

Core Structural and Physicochemical Properties

4-(Difluoromethoxy)benzaldehyde is a substituted aromatic aldehyde with the molecular formula C₈H₆F₂O₂. Its structure is characterized by a benzaldehyde core with a difluoromethoxy group at the para-position.

Table 1: Key Identifiers and Structural Information for 4-(Difluoromethoxy)benzaldehyde

| Identifier | Value |

| SMILES String | FC(F)Oc1ccc(C=O)cc1 |

| InChI | 1S/C8H6F2O2/c9-8(10)12-7-3-1-6(5-11)2-4-7/h1-5,8H |

| InChIKey | ZWCXOJYJJINQGU-UHFFFAOYSA-N |

| CAS Number | 73960-07-3 |

| Molecular Formula | C₈H₆F₂O₂ |

| Molecular Weight | 172.13 g/mol |

Table 2: Physicochemical Properties of 4-(Difluoromethoxy)benzaldehyde

| Property | Value |

| Appearance | Colorless to light yellow clear liquid |

| Boiling Point | 222 °C (lit.) |

| Density | 1.302 g/mL at 25 °C (lit.) |

| Refractive Index (n20/D) | 1.503 (lit.) |

| Flash Point | 109.00 °C - closed cup |

The Difluoromethoxy Group: A Bioisosteric Advantage in Drug Design

The difluoromethoxy group is a powerful tool in medicinal chemistry due to its unique properties that can significantly enhance the therapeutic potential of a drug candidate.[1] It is often employed as a bioisostere for the methoxy group to circumvent common metabolic pathways, such as O-demethylation, which can lead to rapid drug clearance.[1] The strong carbon-fluorine bonds in the difluoromethoxy group confer greater metabolic stability, often resulting in an extended drug half-life.[2]

Furthermore, the electronic nature of the difluoromethoxy group can influence the acidity or basicity of neighboring functional groups and can participate in favorable dipole-dipole interactions with biological targets.[2] Unlike the trifluoromethoxy group, the difluoromethoxy group also possesses a hydrogen atom capable of acting as a hydrogen bond donor, which can introduce new and beneficial interactions within a receptor's binding pocket.[1]

Figure 1: Bioisosteric replacement of a methoxy group with a difluoromethoxy group to enhance metabolic stability.

Synthesis of 4-(Difluoromethoxy)benzaldehyde

A common and effective method for the synthesis of 4-(Difluoromethoxy)benzaldehyde involves the difluoromethylation of 4-hydroxybenzaldehyde. Several protocols exist, often utilizing a source of difluorocarbene or a difluoromethylating agent. The following is a representative experimental protocol synthesized from literature procedures.[4][5][6]

Experimental Protocol: Difluoromethylation of 4-Hydroxybenzaldehyde

This protocol describes the synthesis of 4-(Difluoromethoxy)benzaldehyde from 4-hydroxybenzaldehyde using sodium chlorodifluoroacetate as the difluoromethylating agent.

Materials:

-

4-Hydroxybenzaldehyde

-

Sodium chlorodifluoroacetate

-

Sodium Carbonate (Na₂CO₃)

-

Dimethylformamide (DMF)

-

Ethyl acetate

-

Petroleum ether

-

1.0 M Hydrochloric acid (HCl)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus

-

Standard laboratory glassware for extraction and purification

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask, suspend 4-hydroxybenzaldehyde (e.g., 5.1 g, 36.9 mmol) and sodium carbonate (e.g., 11.73 g, 110.7 mmol) in 250 mL of DMF.

-

Addition of Reagent: To the stirred suspension, add a solution of sodium chlorodifluoroacetate (e.g., 8.57 g, 56.1 mmol) in 20 mL of water.

-

Reaction: Heat the reaction mixture to 80°C and maintain this temperature with stirring for 6 hours.

-

Workup: Cool the reaction mixture to room temperature. Acidify the mixture to a pH of 5-6 by the slow addition of 1.0 M HCl.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

-

Washing and Drying: Combine the organic layers and wash with water (2 x 20 mL). Dry the organic phase over anhydrous magnesium sulfate.

-

Purification: Filter off the drying agent and remove the solvent under reduced pressure to obtain the crude product. Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and petroleum ether (e.g., 1:20) as the eluent to yield 4-(Difluoromethoxy)benzaldehyde.

Figure 2: A generalized workflow for the synthesis of 4-(Difluoromethoxy)benzaldehyde.

Spectroscopic Data

While experimental spectra are best obtained on the specific sample in use, the following tables provide expected spectral characteristics for 4-(Difluoromethoxy)benzaldehyde based on literature data and spectral databases.[7]

Table 3: Predicted ¹H NMR Spectral Data for 4-(Difluoromethoxy)benzaldehyde

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~9.9 | s | 1H | Aldehyde proton (-CHO) |

| ~7.9 | d | 2H | Aromatic protons ortho to -CHO |

| ~7.2 | d | 2H | Aromatic protons ortho to -OCF₂H |

| ~6.7 | t | 1H | Difluoromethoxy proton (-OCF₂H) |

Table 4: Predicted ¹³C NMR Spectral Data for 4-(Difluoromethoxy)benzaldehyde

| Chemical Shift (δ, ppm) | Assignment |

| ~191 | Aldehyde carbon (-CHO) |

| ~155 | Aromatic carbon attached to -OCF₂H |

| ~132 | Aromatic carbons ortho to -CHO |

| ~130 | Aromatic carbon attached to -CHO |

| ~118 | Aromatic carbons ortho to -OCF₂H |

| ~115 (t) | Difluoromethoxy carbon (-OCF₂H) |

Table 5: Key IR Absorption Bands for 4-(Difluoromethoxy)benzaldehyde

| Wavenumber (cm⁻¹) | Vibration |

| ~3050-3100 | Aromatic C-H stretch |

| ~2850, ~2750 | Aldehyde C-H stretch (Fermi resonance) |

| ~1700 | C=O stretch (aldehyde) |

| ~1600, ~1500 | Aromatic C=C stretch |

| ~1100-1250 | C-F stretch |

Table 6: Predicted Mass Spectrometry Fragmentation for 4-(Difluoromethoxy)benzaldehyde

| m/z | Proposed Fragment |

| 172 | [M]⁺ |

| 171 | [M-H]⁺ |

| 143 | [M-CHO]⁺ |

| 123 | [M-CHF₂]⁺ |

| 95 | [C₆H₄F]⁺ |

Applications in Drug Discovery and Beyond

The primary application of 4-(Difluoromethoxy)benzaldehyde is as a crucial intermediate in the synthesis of pharmaceuticals.[3] Its most notable use is in the preparation of Roflumilast , a selective phosphodiesterase-4 (PDE4) inhibitor used in the treatment of chronic obstructive pulmonary disease (COPD).[8] The difluoromethoxy group in Roflumilast is critical for its enhanced metabolic stability and potency.

Beyond its role in the synthesis of Roflumilast, 4-(Difluoromethoxy)benzaldehyde is a versatile building block for the creation of other biologically active molecules. Its utility extends to the development of agrochemicals, where the difluoromethoxy group can improve the efficacy and stability of pesticides and herbicides.[3] In the realm of material science, this compound can be used in the synthesis of specialty polymers and resins, imparting enhanced thermal and chemical resistance to the resulting materials.[3]

Safety and Handling

4-(Difluoromethoxy)benzaldehyde is classified as an irritant, causing skin and serious eye irritation. It may also cause respiratory irritation. Therefore, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, always consult the latest Safety Data Sheet (SDS) from the supplier.

Conclusion

4-(Difluoromethoxy)benzaldehyde is a valuable and versatile chemical intermediate with significant applications in drug discovery, agrochemical synthesis, and material science. Its key structural feature, the difluoromethoxy group, imparts desirable properties such as enhanced metabolic stability and unique electronic characteristics, making it a strategic component in the design of novel molecules. A thorough understanding of its properties, synthesis, and handling is essential for researchers and scientists seeking to leverage its potential in their respective fields.

References

-

Supporting Information. The Royal Society of Chemistry. Available at: [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC. Available at: [Link]

- CN105732348A - Synthesis method of 3-hydroxyl-4-difluoromethoxyl benzaldehyde. Google Patents.

- WO 2012/147098 A2. Google Patents.

- CN103467260A - Preparation method of 4-difluoromethoxy-3-hydroxybenzaldehyde. Google Patents.

-

1H NMR Spectrum (1D, 400 MHz, DMSO-d6, experimental) (HMDB0011718). HMDB. Available at: [Link]

-

13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686). HMDB. Available at: [Link]

-

The Role of Fluorine in Pharmaceutical Chemistry: Enhancing Stability and Potency. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

-

Improving Metabolic Stability of Phosphodiesterase-4 Inhibitors Containing a Substituted Catechol: Prevention of Reactive Intermediate Formation and Covalent Binding. ResearchGate. Available at: [Link]

-

[Supporting Information] Table of Contents. The Royal Society of Chemistry. Available at: [Link]

-

Benzaldehyde, 4-fluoro-. NIST WebBook. Available at: [Link]

-

Benzaldehyde, 4-fluoro-. NIST WebBook. Available at: [Link]

-

C7H6O C6H5CHO infrared spectrum of benzaldehyde. Doc Brown's Chemistry. Available at: [Link]

-

-

13C NMR Spectroscopy. Thieme. Available at: [Link]

-

-

Synthesis of 4-hydroxybenzaldehyde. PrepChem.com. Available at: [Link]

-

Benzaldehyde, 4-methoxy-. NIST WebBook. Available at: [Link]

-

FT-IR spectra of 4-methoxy benzaldehyde. ResearchGate. Available at: [Link]

-

Benzaldehyde, 4-methoxy-. NIST WebBook. Available at: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. pharmacyjournal.org [pharmacyjournal.org]

- 4. 4-DIFLUOROMETHOXY-3-METHOXY-BENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]

- 5. CN105732348A - Synthesis method of 3-hydroxyl-4-difluoromethoxyl benzaldehyde - Google Patents [patents.google.com]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 7. 4-(DIFLUOROMETHOXY)BENZALDEHYDE(73960-07-3) 1H NMR spectrum [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

A Comprehensive Spectroscopic Guide to 4-(Difluoromethoxy)benzaldehyde

Prepared by: Dr. Gemini, Senior Application Scientist

Introduction

4-(Difluoromethoxy)benzaldehyde (CAS No. 73960-07-3) is an aromatic aldehyde of significant interest in medicinal chemistry and materials science. The incorporation of the difluoromethoxy (-OCHF₂) group onto the benzaldehyde scaffold imparts unique electronic properties and metabolic stability, making it a valuable building block in the synthesis of novel pharmaceutical agents and functional materials.[1] Understanding the precise structural features of this molecule is paramount for its effective utilization. This technical guide provides an in-depth analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—that define the structure and purity of 4-(Difluoromethoxy)benzaldehyde. The methodologies and interpretations presented herein are grounded in established principles and are designed to serve as a definitive reference for researchers in drug development and chemical synthesis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure elucidation. For 4-(Difluoromethoxy)benzaldehyde, a combination of ¹H, ¹³C, and ¹⁹F NMR provides a complete picture of the atomic connectivity and chemical environment.

Proton (¹H) NMR Spectroscopy

The ¹H NMR spectrum provides a quantitative map of the hydrogen atoms in the molecule. The spectrum is characterized by three distinct regions: the aldehydic proton, the aromatic protons, and the unique triplet of the difluoromethoxy proton.

Table 1: ¹H NMR Spectroscopic Data for 4-(Difluoromethoxy)benzaldehyde (Predicted)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

|---|---|---|---|---|

| ~9.95 | Singlet (s) | - | 1H | Aldehyde (-CHO) |

| ~7.90 | Doublet (d) | ~8.8 | 2H | Aromatic (H-2, H-6) |

| ~7.25 | Doublet (d) | ~8.8 | 2H | Aromatic (H-3, H-5) |

| ~6.65 | Triplet (t) | ~73.0 | 1H | Difluoromethoxy (-OCHF₂) |

Expertise & Experience Insight: The most telling feature in the ¹H NMR spectrum is the triplet at approximately 6.65 ppm, which is characteristic of a proton attached to a carbon bearing two fluorine atoms (a CHF₂ group). The large coupling constant (~73 Hz) is a direct result of the strong two-bond coupling between the proton and the two equivalent fluorine nuclei (²JH-F), a classic example of spin-spin coupling that confirms the presence of the difluoromethoxy moiety. The aromatic region displays a clean AA'BB' system, with the protons ortho to the electron-withdrawing aldehyde group (H-2, H-6) shifted downfield compared to the protons ortho to the electron-donating difluoromethoxy group (H-3, H-5).

Carbon-¹³ (¹³C) NMR Spectroscopy

The ¹³C NMR spectrum reveals the carbon framework of the molecule. Each unique carbon environment produces a distinct signal.

Table 2: ¹³C NMR Spectroscopic Data for 4-(Difluoromethoxy)benzaldehyde (Predicted)

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~191.0 | Aldehyde Carbonyl (C=O) |

| ~155.0 (t, JC-F ≈ 3 Hz) | C-4 (Aromatic, attached to -OCHF₂) |

| ~133.0 | C-1 (Aromatic, attached to -CHO) |

| ~132.0 | C-2, C-6 (Aromatic) |

| ~118.0 | C-3, C-5 (Aromatic) |

| ~115.0 (t, JC-F ≈ 260 Hz) | Difluoromethoxy Carbon (-OCHF₂) |

Expertise & Experience Insight: The aldehydic carbonyl carbon appears significantly downfield (~191.0 ppm) as expected.[2] A key diagnostic feature is the carbon of the -OCHF₂ group, which appears as a triplet around 115.0 ppm due to the large one-bond coupling to the two fluorine atoms (¹JC-F).[3] Furthermore, the ipso-carbon of the aromatic ring attached to the difluoromethoxy group (C-4) also exhibits a smaller triplet splitting due to two-bond C-F coupling (²JC-F), providing another layer of structural confirmation.

Fluorine-¹⁹ (¹⁹F) NMR Spectroscopy

¹⁹F NMR is a highly sensitive technique for observing fluorine atoms. For this molecule, it provides unambiguous confirmation of the difluoromethoxy group.

Table 3: ¹⁹F NMR Spectroscopic Data for 4-(Difluoromethoxy)benzaldehyde (Predicted)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

|---|

| ~-82.0 | Doublet (d) | ~73.0 | Difluoromethoxy (-OCHF₂) |

Expertise & Experience Insight: The ¹⁹F NMR spectrum is expected to show a single signal, a doublet, around -82.0 ppm (referenced to CFCl₃). This doublet arises from the coupling of the two equivalent fluorine atoms to the single geminal proton (²JF-H), with a coupling constant that should match the one observed in the ¹H NMR spectrum.[4] This reciprocal relationship is a powerful tool for verifying spectral assignments.

Experimental Protocol: NMR Data Acquisition

A self-validating protocol ensures reproducibility and accuracy of the acquired data.

-

Sample Preparation: a. Accurately weigh 10-20 mg of 4-(Difluoromethoxy)benzaldehyde.[5] b. Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial.[5] c. Filter the solution through a pipette plugged with glass wool directly into a high-quality 5 mm NMR tube to remove any particulate matter.[6] d. Cap the NMR tube securely to prevent solvent evaporation.

-

Instrument Setup: a. Insert the sample into the NMR spectrometer. b. Lock the spectrometer onto the deuterium signal of the solvent. c. Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical solvent peak. d. Tune and match the probe for the desired nuclei (¹H, ¹³C, ¹⁹F).

-

Data Acquisition: a. Acquire a standard ¹H spectrum (e.g., 16 scans, 2-5 second relaxation delay). b. Acquire a proton-decoupled ¹³C spectrum (e.g., 1024 scans, 2-second relaxation delay). c. Acquire a proton-decoupled ¹⁹F spectrum (e.g., 64 scans, 2-second relaxation delay).

-

Data Processing: a. Apply Fourier transformation to the acquired Free Induction Decays (FIDs). b. Phase correct the spectra. c. Calibrate the chemical shift scale (for ¹H and ¹³C, the residual solvent peak of CDCl₃ at 7.26 ppm and 77.16 ppm, respectively, can be used). d. Integrate the signals in the ¹H spectrum.

Caption: NMR Spectroscopy Workflow for 4-(Difluoromethoxy)benzaldehyde.

Infrared (IR) Spectroscopy

FT-IR spectroscopy identifies the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations.

Table 4: FT-IR Spectroscopic Data for 4-(Difluoromethoxy)benzaldehyde (Predicted)

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

|---|---|---|---|

| ~3070 | Medium | C-H Stretch | Aromatic |

| ~2850, ~2750 | Medium, Weak | C-H Stretch (Fermi Doublet) | Aldehyde (-CHO) |

| ~1705 | Strong, Sharp | C=O Stretch | Aldehyde Carbonyl |

| ~1600, ~1500 | Strong, Medium | C=C Stretch | Aromatic Ring |

| ~1250 | Strong | C-O-C Stretch | Aryl Ether |

| ~1100-1000 | Strong | C-F Stretch | Difluoromethoxy |

Expertise & Experience Insight: The IR spectrum is dominated by a very strong, sharp absorption band around 1705 cm⁻¹, which is highly characteristic of the C=O stretch of an aromatic aldehyde.[7] Another definitive feature is the presence of a "Fermi doublet"—two weaker bands around 2850 and 2750 cm⁻¹—which arises from the aldehydic C-H stretch and is a hallmark of aldehydes.[7] The presence of strong absorptions in the 1250 cm⁻¹ and 1100-1000 cm⁻¹ regions confirms the C-O-C ether linkage and the C-F bonds of the difluoromethoxy group, respectively.

Experimental Protocol: FT-IR Data Acquisition (Neat Liquid Film)

-

Preparation: a. Ensure the sodium chloride (NaCl) or potassium bromide (KBr) salt plates are clean, dry, and transparent.[3] b. Place one to two drops of neat 4-(Difluoromethoxy)benzaldehyde liquid onto the surface of one salt plate.[3]

-

Sample Mounting: a. Carefully place the second salt plate on top, allowing the liquid to spread into a thin, uniform film between the plates. b. Place the "sandwich" assembly into the sample holder of the FT-IR spectrometer.

-

Data Acquisition: a. Acquire a background spectrum of the empty sample compartment to account for atmospheric CO₂ and H₂O. b. Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

Cleanup: a. Disassemble the salt plates and clean them thoroughly with a suitable dry solvent (e.g., anhydrous acetone or dichloromethane) and return them to a desiccator.[3]

Sources

- 1. rsc.org [rsc.org]

- 2. rsc.org [rsc.org]

- 3. 4-(DIFLUOROMETHOXY)BENZALDEHYDE(73960-07-3) 1H NMR [m.chemicalbook.com]

- 4. C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. Benzaldehyde, 4-fluoro- [webbook.nist.gov]

- 6. hmdb.ca [hmdb.ca]

- 7. 4-(Trifluoromethoxy)benzaldehyde(659-28-9) 1H NMR spectrum [chemicalbook.com]

A Technical Guide to the Solubility of 4-(Difluoromethoxy)benzaldehyde in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 4-(difluoromethoxy)benzaldehyde, a key building block in modern medicinal chemistry.[1] While specific quantitative solubility data is not extensively published, this document synthesizes the underlying physicochemical principles governing its solubility in various organic solvents. By understanding the influence of the difluoromethoxy group and the benzaldehyde core, researchers can make informed decisions regarding solvent selection for synthesis, purification, and formulation. Furthermore, this guide presents a detailed, adaptable experimental protocol for the precise determination of its solubility, empowering scientists to generate the data critical to their research endeavors.

Introduction: The Significance of 4-(Difluoromethoxy)benzaldehyde in Drug Discovery

4-(Difluoromethoxy)benzaldehyde is a versatile aromatic aldehyde that has garnered significant attention in the pharmaceutical industry.[1] Its utility as a precursor in the synthesis of a wide range of biologically active molecules makes it a valuable component in the drug discovery pipeline.[1] The strategic incorporation of the difluoromethoxy (-OCF₂H) group into molecular scaffolds can profoundly influence a compound's pharmacokinetic and pharmacodynamic properties. This group is known to enhance metabolic stability, modulate lipophilicity, and introduce unique intermolecular interactions, all of which are critical parameters in the optimization of lead compounds.[1] A thorough understanding of the solubility of 4-(difluoromethoxy)benzaldehyde is paramount for its effective utilization in synthetic chemistry and formulation development.

Physicochemical Properties Governing Solubility

The solubility of a compound is dictated by its molecular structure and the nature of the solvent. For 4-(difluoromethoxy)benzaldehyde, the interplay between the aromatic ring, the aldehyde functional group, and the unique difluoromethoxy substituent determines its behavior in different organic media.

Table 1: Physicochemical Properties of 4-(Difluoromethoxy)benzaldehyde

| Property | Value | Source |

| Molecular Formula | C₈H₆F₂O₂ | [1] |

| Molecular Weight | 172.13 g/mol | [1][2] |

| Appearance | Colorless to light yellow clear liquid | [1] |

| Density | 1.302 g/mL at 25 °C | [2] |

| Boiling Point | 222 °C | [2] |

| Refractive Index | n20/D 1.503 | [2] |

The Role of the Aldehyde Group

The aldehyde functional group (-CHO) is polar due to the electronegativity difference between the carbon and oxygen atoms, leading to a dipole moment.[3] This polarity allows for dipole-dipole interactions and hydrogen bonding with protic solvents.[3] Generally, aldehydes with a lower number of carbon atoms are soluble in water; however, as the carbon chain length increases, their solubility in water decreases.[3]

The Influence of the Aromatic Ring

The benzene ring is a nonpolar, hydrophobic moiety. This component of the molecule favors solubility in nonpolar or weakly polar organic solvents through van der Waals forces and pi-stacking interactions.

The Unique Contribution of the Difluoromethoxy Group

The difluoromethoxy group (-OCF₂H) is a key determinant of the molecule's solubility profile. It possesses a unique combination of properties:

-

Lipophilicity: The difluoromethoxy group is more lipophilic than a methoxy group, which generally enhances solubility in nonpolar organic solvents.[4]

-

Polarity and Hydrogen Bonding: The presence of two highly electronegative fluorine atoms polarizes the C-H bond, enabling the difluoromethoxy group to act as a weak hydrogen bond donor. This is a distinct feature compared to the methoxy or trifluoromethoxy groups and can contribute to its solubility in moderately polar and protic solvents.

Qualitative Solubility Predictions

Based on the principle of "like dissolves like," we can predict the qualitative solubility of 4-(difluoromethoxy)benzaldehyde in a range of common organic solvents.

Table 2: Predicted Solubility of 4-(Difluoromethoxy)benzaldehyde in Common Organic Solvents

| Solvent | Polarity | Predicted Solubility | Rationale |

| Hexane | Nonpolar | Low to Moderate | The nonpolar aromatic ring will interact favorably, but the polar aldehyde and difluoromethoxy groups will limit high solubility. |

| Toluene | Nonpolar (Aromatic) | High | The aromatic nature of both the solute and solvent will lead to favorable pi-stacking interactions. |

| Dichloromethane | Polar Aprotic | High | The polarity of both the solvent and the aldehyde group, along with the lipophilic character, suggests good solubility. |

| Ethyl Acetate | Polar Aprotic | High | The ester functionality of the solvent can interact favorably with the polar groups of the solute. |

| Acetone | Polar Aprotic | High | The polar ketone group of acetone will have strong dipole-dipole interactions with the aldehyde group. |

| Ethanol | Polar Protic | High | The ability of ethanol to act as both a hydrogen bond donor and acceptor will facilitate strong interactions with the aldehyde and difluoromethoxy groups. |

| Methanol | Polar Protic | High | Similar to ethanol, methanol's hydrogen bonding capabilities will promote solubility. |

| Water | Polar Protic | Low | Despite the presence of polar groups capable of hydrogen bonding, the overall hydrophobic character of the large aromatic ring will limit aqueous solubility. |

Experimental Protocol for Solubility Determination: Isothermal Shake-Flask Method

To obtain precise quantitative solubility data, a standardized experimental protocol is essential. The isothermal shake-flask method is a reliable and widely accepted technique for determining the solubility of a compound in a given solvent.

Objective

To determine the saturation concentration of 4-(difluoromethoxy)benzaldehyde in a selection of organic solvents at a controlled temperature.

Materials and Equipment

-

4-(Difluoromethoxy)benzaldehyde (purity ≥ 98%)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Vials with screw caps

-

Thermostatic shaker or incubator

-

Syringe filters (0.22 µm)

-

Volumetric flasks

-

UV-Vis spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

Experimental Workflow

Sources

An In-depth Technical Guide to the Safe Handling of 4-(Difluoromethoxy)benzaldehyde for Research and Development

Introduction: The Utility and Hazards of a Versatile Building Block

4-(Difluoromethoxy)benzaldehyde is an aromatic aldehyde that serves as a crucial intermediate in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals.[1] Its difluoromethoxy group (-OCHF₂) imparts unique properties to target molecules, such as increased lipophilicity and metabolic stability, making it a valuable building block for drug development professionals.[1] While its utility is significant, the chemical's reactivity necessitates a thorough understanding of its potential hazards and the implementation of rigorous safety protocols.

This guide provides a comprehensive overview of the safety and handling precautions for 4-(Difluoromethoxy)benzaldehyde. It is designed for researchers, scientists, and drug development professionals who work with this compound in a laboratory setting. The causality behind each safety recommendation is explained to foster a deep-rooted culture of safety that goes beyond mere procedural compliance.

Hazard Identification and Risk Assessment

4-(Difluoromethoxy)benzaldehyde is classified under the Globally Harmonized System (GHS) with specific hazard statements that dictate the necessary precautions.[2][3][4] Understanding these hazards is the first step in performing a robust risk assessment for any experiment involving this compound.

GHS Classification and Health Effects:

-

Skin Irritation (Category 2, H315): Causes skin irritation.[2][4] This is due to the compound's ability to defat the skin and disrupt the epidermal barrier, leading to redness, inflammation, and discomfort upon contact.[5]

-

Serious Eye Irritation (Category 2A, H319): Causes serious eye irritation.[2][4] Direct contact with the eyes can result in significant pain, redness, and potential damage to the cornea.[5] The aldehyde functional group can react with proteins in the eye tissue, exacerbating the irritant effect.

-

Specific Target Organ Toxicity - Single Exposure (Category 3, H335): May cause respiratory irritation.[2][3] Inhalation of vapors or aerosols can irritate the mucous membranes of the respiratory tract, leading to coughing, shortness of breath, and a feeling of tightness in the chest.[5]

Physical Hazards:

-

Combustible Liquid: The compound has a flash point of 109.00 °C (228.2 °F), classifying it as a combustible liquid.[6] While not highly flammable, its vapors can form explosive mixtures with air, especially when heated.[2]

-

Risk of Explosion: There is a risk of explosion if the compound is heated under confinement.[2] Vapors are heavier than air and can accumulate in low-lying areas, posing a flashback risk from a distant ignition source.[2][7]

| Hazard Classification | GHS Code | Description | Practical Implication |

| Skin Irritation | H315 | Causes skin irritation.[2][4] | Avoid all direct skin contact; use appropriate chemical-resistant gloves. |

| Serious Eye Irritation | H319 | Causes serious eye irritation.[2][4] | Wear safety goggles and, if necessary, a face shield to protect against splashes. |

| Respiratory Irritation | H335 | May cause respiratory irritation.[2][3] | Handle exclusively in a certified chemical fume hood or with adequate local exhaust ventilation. |

| Combustibility | - | Combustible liquid.[6] | Keep away from open flames, sparks, and hot surfaces. |

Physicochemical Properties for Safe Handling

Understanding the physical and chemical properties of 4-(Difluoromethoxy)benzaldehyde is critical for designing safe experiments and anticipating its behavior under various conditions.

| Property | Value | Source |

| CAS Number | 73960-07-3 | [1][2][6] |

| Molecular Formula | C₈H₆F₂O₂ | [1][2] |

| Molecular Weight | 172.13 g/mol | [1][6][8] |

| Appearance | Colorless to light yellow clear liquid | [1] |

| Boiling Point | 222 °C (lit.) | [6][8] |

| Density | 1.302 g/mL at 25 °C (lit.) | [6][8] |

| Flash Point | 109.00 °C (228.2 °F) - closed cup | [6] |

| Refractive Index | n20/D 1.503 (lit.) | [6][8] |

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure prevention is paramount. The "Hierarchy of Controls" is a fundamental principle in occupational safety that prioritizes control methods.

Caption: Hierarchy of Controls prioritizing the most effective safety measures.

Engineering Controls: The primary line of defense is to handle the substance within a properly functioning and certified chemical fume hood.[5] This is non-negotiable due to the respiratory irritation hazard. The fume hood contains vapors and aerosols, preventing them from entering the laboratory workspace and being inhaled by the user.[9] Emergency eyewash stations and safety showers must be immediately accessible in any area where this chemical is handled.[2]

Personal Protective Equipment (PPE): PPE is the final barrier between the researcher and the chemical. It should never be used as a substitute for robust engineering controls.

-

Eye and Face Protection: Chemical safety goggles are mandatory.[2] A face shield should be worn over the goggles during procedures with a high risk of splashing, such as when transferring large volumes or working under pressure.[2][10]

-

Skin Protection: A flame-resistant lab coat must be worn and kept buttoned.[10] Chemical-resistant gloves are required. Nitrile or neoprene gloves are recommended for handling aromatic aldehydes.[10] It is crucial to inspect gloves for any signs of degradation or punctures before each use and to wash hands thoroughly after removing them.[11]

-

Respiratory Protection: When engineering controls are not sufficient, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[2][10] Respirator use requires a formal respiratory protection program, including fit testing and training, as mandated by OSHA 29 CFR 1910.134.[2]

Standard Operating Procedure (SOP) for General Handling

This protocol is a self-validating system designed to minimize exposure and ensure procedural integrity.

-

Preparation and Pre-Handling Check:

-

Step 1.1 (Risk Assessment): Review this guide and the material safety data sheet (MSDS) before beginning work.[2]

-

Step 1.2 (Engineering Control Verification): Confirm that the chemical fume hood is on and functioning correctly. Check the certification sticker.

-

Step 1.3 (PPE): Don all required PPE: safety goggles, a lab coat, and chemical-resistant gloves.[12] .

-

-

Chemical Handling:

-

Step 2.1 (Location): Conduct all manipulations of 4-(Difluoromethoxy)benzaldehyde exclusively inside the chemical fume hood.[5]

-

Step 2.2 (Dispensing): When transferring the liquid, use a bottle-top dispenser or a pipette with a mechanical filler. Never use mouth suction.[11]

-

Step 2.3 (Grounding): For transfers of significant quantities, ensure containers are properly grounded to prevent static discharge, which could be an ignition source.[2]

-

Step 2.4 (Container Management): Keep the container tightly closed when not in use to minimize vapor release.[4][5] .

-

-

Post-Handling:

-

Step 3.1 (Decontamination): Wipe down the work surface within the fume hood with an appropriate solvent.

-

Step 3.2 (Waste): Dispose of all contaminated materials (e.g., pipette tips, wipes) in a designated hazardous waste container.[12]

-

Step 3.3 (PPE Removal): Remove gloves using the proper technique to avoid skin contact, followed by the lab coat and goggles.

-

Step 3.4 (Hygiene): Wash hands thoroughly with soap and water.[3][4]

-

Storage and Incompatibility

Proper storage is crucial for maintaining the chemical's integrity and preventing hazardous situations.

-

Storage Conditions: Store in a cool, dry, well-ventilated area away from direct sunlight.[2][5] The recommended storage temperature is between 2-8 °C.[1] The storage area should be designated for combustible liquids.[6]

-

Container Requirements: Keep the container tightly sealed to prevent the release of vapors.[4][5] As the compound is noted to be air-sensitive, storing it under an inert gas like argon or nitrogen is a critical measure to prevent degradation and potential side reactions.[2][5]

-

Incompatible Materials: Avoid contact with strong oxidizing agents .[2][3] Aldehydes can be oxidized to carboxylic acids, a reaction that can be vigorous or explosive with powerful oxidizers.

Emergency Procedures

Immediate and correct response to an emergency can significantly mitigate harm.

First Aid Measures:

-

Inhalation: Immediately move the affected person to fresh air and keep them comfortable for breathing.[2][5] If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[2]

-

Skin Contact: Remove all contaminated clothing immediately.[4] Wash the affected skin with plenty of soap and water for at least 15 minutes.[2][5] Seek medical attention if irritation persists.[4]

-

Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, making sure to lift the upper and lower eyelids.[2][5] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting.[2] Rinse the mouth with water. Never give anything by mouth to an unconscious person.[2] Seek immediate medical attention.

Spill Response Protocol:

A systematic approach is required for spill cleanup.

Caption: Decision workflow for responding to a chemical spill.

-

Evacuate and Alert: For large spills, evacuate all non-essential personnel from the area and alert your supervisor.[2]

-

Control Ignition Sources: Eliminate all potential ignition sources (e.g., turn off hot plates, unplug equipment).[2]

-

Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.[2]

-

Contain and Absorb: For small spills, use a dry chemical absorbent or sand.[2] For larger spills, create a dike around the spill to contain it before absorbing.[2]

-

Collect and Dispose: Carefully sweep or shovel the absorbed material into a labeled, sealable container for hazardous waste disposal. Use non-sparking tools.[2]

-

Decontaminate: Clean the spill area thoroughly.

Fire Fighting Measures:

-

Extinguishing Media: Use alcohol-resistant foam, carbon dioxide, or dry powder.[2] Do not use a direct water jet, as it may spread the fire.

-

Hazards: Fire will produce toxic gases, including carbon oxides and hydrogen fluoride.[2][3] Containers may explode if heated.[2]

-

Protective Equipment: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear.[2][9]

Disposal Considerations

Chemical waste must be managed responsibly to protect the environment.

-

Waste Classification: This material and its container must be disposed of as hazardous waste.[13]

-

Procedure: Collect waste 4-(Difluoromethoxy)benzaldehyde and any contaminated materials in a dedicated, properly labeled, and sealed container.[12]

-

Regulations: Do not dispose of down the drain.[3][5] All disposal must be carried out by a licensed waste disposal company in strict accordance with all federal, state, and local regulations.[4][13]

Conclusion

4-(Difluoromethoxy)benzaldehyde is a valuable reagent whose safe use is predicated on a comprehensive understanding of its hazards and the diligent application of control measures. By integrating the principles of engineering controls, administrative protocols, and personal protective equipment, researchers can confidently handle this compound while ensuring their safety and the integrity of their work. A proactive and informed approach to safety is not a barrier to scientific progress but a foundational pillar upon which it is built.

References

- SynQuest Laboratories, Inc. (2016). 4-(Difluoromethoxy)benzaldehyde Safety Data Sheet.

- AK Scientific, Inc. 3-(Benzyloxy)-4-(difluoromethoxy)benzaldehyde Safety Data Sheet.

- TCI Chemicals. (2025). 4-(Difluoromethoxy)benzaldehyde SAFETY DATA SHEET.

- Chem-Impex. 4-(Difluoromethoxy)benzaldehyde.

- Sigma-Aldrich. 4-(Difluoromethoxy)benzaldehyde 95%.

- ChemicalBook. (2025). 4-(DIFLUOROMETHOXY)BENZALDEHYDE - Safety Data Sheet.

- BenchChem. (2025). Personal protective equipment for handling 2-(Decyloxy)benzaldehyde.

- Shanghai Canbi Pharma Ltd. (2007). SAFETY DATA SHEET - 3-(DIFLUOROMETHOXY)BENZALDEHYDE.

- Cole-Parmer. Material Safety Data Sheet - 3',4'-(Dioctyloxy) Benzaldehyde, 99+%.

- Enamine. SAFETY DATA SHEET.

- Sigma-Aldrich. 4-(Difluoromethoxy)benzaldehyde, 95% Properties.

- Carl ROTH. (2020). Safety Data Sheet: Benzaldehyde.

- Carl ROTH. (2020). Safety Data Sheet: Benzaldehyde (Primary Standard).

- Cole-Parmer. Material Safety Data Sheet - 4-(4-Fluorobenzyloxy)benzaldehyde.

- AK Scientific, Inc. 3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzaldehyde Safety Data Sheet.

- ChemicalBook. (2025). 4-DIFLUOROMETHOXY-3-METHOXY-BENZALDEHYDE.

- Sigma-Aldrich. 4-(Difluoromethoxy)benzaldehyde 95% (UK).

- Sigma-Aldrich. 4-(Difluoromethoxy)benzaldehyde 95% (ES).

- CDH Fine Chemical. 4-FLUORO BENZALDEHYDE CAS NO 459-57-4 MATERIAL SAFETY DATA SHEET.

- Solubility of Things. Safety and Handling of Organic Compounds in the Lab.

- MDPI. (2022). Aldehydes: What We Should Know About Them.

- University of California. RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY.

- California State University, Bakersfield. Topic 1: Safety in the Organic Chemistry Laboratory.

- HSC Chemistry. (2025). Safe Laboratory Practices: Handling and Disposing of Organic Substances.

- Tokyo Chemical Industry (India) Pvt. Ltd. 4-(Difluoromethoxy)benzaldehyde.

- Fisher Scientific. (2024). SAFETY DATA SHEET.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. synquestlabs.com [synquestlabs.com]

- 3. aksci.com [aksci.com]

- 4. tcichemicals.com [tcichemicals.com]

- 5. canbipharm.com [canbipharm.com]

- 6. 4-(Difluoromethoxy)benzaldehyde 95 73960-07-3 [sigmaaldrich.com]

- 7. carlroth.com [carlroth.com]

- 8. 4-(二氟甲氧基)苯甲醛 95% | Sigma-Aldrich [sigmaaldrich.com]

- 9. carlroth.com [carlroth.com]

- 10. benchchem.com [benchchem.com]

- 11. artsci.usu.edu [artsci.usu.edu]

- 12. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]

- 13. aksci.com [aksci.com]

A Researcher's Guide to Procuring 4-(Difluoromethoxy)benzaldehyde at ≥95% Purity

An In-depth Technical Guide for Scientists and Drug Development Professionals

The Growing Importance of 4-(Difluoromethoxy)benzaldehyde in Drug Discovery

4-(Difluoromethoxy)benzaldehyde (CAS No: 73960-07-3) is a substituted benzaldehyde that has garnered significant attention in pharmaceutical research.[1][2] Its utility stems from the incorporation of the difluoromethoxy group (-OCHF₂), which can significantly enhance the metabolic stability and lipophilicity of drug candidates. These properties are highly desirable for improving the pharmacokinetic profiles of potential therapeutics.

A prime example of its application is in the synthesis of Roflumilast, a selective phosphodiesterase-4 (PDE4) inhibitor used in the treatment of chronic obstructive pulmonary disease (COPD).[3] The difluoromethoxy moiety is a key structural feature that contributes to the drug's efficacy.[3] Beyond Roflumilast, this compound serves as a versatile precursor for a wide range of biologically active molecules being investigated for inflammatory conditions, neurodegenerative disorders, and oncology.[3]

Commercial Suppliers of High-Purity 4-(Difluoromethoxy)benzaldehyde

Sourcing high-purity starting materials is a cornerstone of reproducible and reliable research. For 4-(Difluoromethoxy)benzaldehyde, a purity of ≥95% is often the minimum requirement for synthetic applications. Below is a comparative table of established commercial suppliers.

| Supplier | Product Number (Example) | Purity Specification | CAS Number |

| Sigma-Aldrich (Merck) | 470112 | 95% | 73960-07-3[1][4] |

| BLD Pharm | BD22444 | ≥95% | 73960-07-3[5] |

| Tokyo Chemical Industry (TCI) | D5087 | >97.0% (GC) | 151103-08-1* |

*Note: TCI lists a related isomer, 4-(Difluoromethoxy)-3-hydroxybenzaldehyde, which is also a key intermediate.[6] Researchers should verify the exact structure required for their synthesis.

Beyond the Label: A Scientist's Protocol for Supplier Qualification

While a supplier's specification sheet is a starting point, due diligence is crucial for ensuring the quality of critical reagents. The following workflow outlines a robust process for selecting and validating a supplier for 4-(Difluoromethoxy)benzaldehyde.

Caption: Workflow for Supplier Selection and Qualification.

Scrutinizing the Certificate of Analysis (CoA)

A Certificate of Analysis is a critical document that provides lot-specific quality control data.[7] When reviewing the CoA for 4-(Difluoromethoxy)benzaldehyde, pay close attention to:

-

Purity: Ensure it meets the ≥95% threshold.

-

Analytical Method: Note the technique used for purity assessment (e.g., HPLC, GC, NMR). HPLC is a common and reliable method.[8]

-

Identity Confirmation: Look for confirmation by techniques like NMR or Mass Spectrometry (MS) that verify the chemical structure.[7]

-

Date of Analysis: This indicates the age of the data.

Understanding Potential Impurities from Synthesis

The purity of the final product is often influenced by the synthetic route employed. A common method for synthesizing related structures involves the reaction of a dihydroxy benzaldehyde with a difluoromethylating agent like sodium chlorodifluoroacetate.[8][9] Potential impurities could include unreacted starting materials or byproducts from incomplete reactions. Understanding the synthesis can help in developing analytical methods to detect these specific impurities.

Experimental Protocol: Independent Purity Verification by HPLC

It is best practice to independently verify the purity of a new batch of starting material. Below is a general High-Performance Liquid Chromatography (HPLC) protocol for the analysis of 4-(Difluoromethoxy)benzaldehyde.

Objective: To confirm the purity of commercially supplied 4-(Difluoromethoxy)benzaldehyde is ≥95%.

Materials:

-

4-(Difluoromethoxy)benzaldehyde sample

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Formic acid (optional, for pH adjustment)

-

C18 Reverse-Phase HPLC Column (e.g., 4.6 x 150 mm, 5 µm particle size)

-

HPLC system with UV detector

Procedure:

-

Standard Preparation:

-

Accurately weigh approximately 10 mg of the 4-(Difluoromethoxy)benzaldehyde standard (if available) or the supplier's sample.

-

Dissolve in a 1:1 mixture of acetonitrile and water to a final concentration of 0.1 mg/mL.

-

-

Sample Preparation:

-

Prepare the sample from the supplier in the same manner as the standard.

-

-

HPLC Conditions:

-

Column: C18 reverse-phase column

-

Mobile Phase A: Water with 0.1% Formic Acid

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid

-

Gradient:

-

Start at 30% B, hold for 1 minute.

-

Ramp to 95% B over 10 minutes.

-

Hold at 95% B for 2 minutes.

-

Return to 30% B over 1 minute and re-equilibrate for 3 minutes.

-

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Detection Wavelength: 254 nm

-

Column Temperature: 30°C

-

-

Data Analysis:

-

Integrate the area of all peaks in the chromatogram.

-

Calculate the purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100.

-

The result should be ≥95% to pass the quality check.

-

Conclusion

4-(Difluoromethoxy)benzaldehyde is an invaluable reagent for medicinal chemists and drug development professionals.[3] Ensuring the high purity of this starting material is paramount for the synthesis of novel compounds and the reliability of experimental outcomes. By carefully selecting reputable suppliers, scrutinizing documentation, and performing independent analytical verification, researchers can proceed with confidence in the quality of their chemical building blocks.

References

- Vertex AI Search. Key Applications of 4-(Difluoromethoxy)-3-methoxybenzaldehyde in Pharma & Beyond.

- ChemicalBook. 4-DIFLUOROMETHOXY-3-METHOXY-BENZALDEHYDE synthesis.

- Sigma-Aldrich. 4-(Difluoromethoxy)benzaldehyde 95. CAS No: 73960-07-3.

- Sigma-Aldrich. 4-(Benzyloxy)benzaldehyde 97. CAS No: 4397-53-9.

- Sigma-Aldrich. 4-(Difluoromethoxy)benzaldehyde 95. CAS No: 73960-07-3.

- Google Patents. CN105732348A - Synthesis method of 3-hydroxyl-4-difluoromethoxyl benzaldehyde.

- Sigma-Aldrich. 4-(Difluoromethoxy)benzaldehyde 95. CAS No: 73960-07-3.

- BLD Pharm. 4-(Difluoromethoxy)-3-hydroxybenzaldehyde. CAS No: 151103-08-1.

- Tokyo Chemical Industry (India) Pvt. Ltd. 4-(Difluoromethoxy)-3-hydroxybenzaldehyde. CAS No: 151103-08-1.

- Sigma-Aldrich. 4-(Difluoromethoxy)benzaldehyde 95. CAS No: 73960-07-3.

- LGC Standards. Certificate of Analysis.

- Sigma-Aldrich. 4-(Difluoromethoxy)benzaldehyde 95. CAS No: 73960-07-3.

Sources

- 1. 4-(Difluoromethoxy)benzaldehyde 95 73960-07-3 [sigmaaldrich.com]

- 2. 4-(ジフルオロメトキシ)ベンズアルデヒド 95% | Sigma-Aldrich [sigmaaldrich.com]

- 3. nbinno.com [nbinno.com]

- 4. 4-(二氟甲氧基)苯甲醛 95% | Sigma-Aldrich [sigmaaldrich.com]

- 5. 151103-08-1|4-(Difluoromethoxy)-3-hydroxybenzaldehyde|BLD Pharm [bldpharm.com]

- 6. 4-(Difluoromethoxy)-3-hydroxybenzaldehyde | 151103-08-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 7. lgcstandards.com [lgcstandards.com]

- 8. 4-DIFLUOROMETHOXY-3-METHOXY-BENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]

- 9. CN105732348A - Synthesis method of 3-hydroxyl-4-difluoromethoxyl benzaldehyde - Google Patents [patents.google.com]

The Strategic Advantage of Fluorine: A Technical Guide to the Biological Activities of Fluorinated Benzaldehyde Derivatives

Foreword: The Unique Role of Fluorine in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic incorporation of fluorine into bioactive scaffolds has become a cornerstone of medicinal chemistry. The unique physicochemical properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—confer significant advantages in modulating the pharmacological profile of a molecule. When appended to a versatile pharmacophore like benzaldehyde, the resulting fluorinated derivatives exhibit a remarkable spectrum of biological activities. This guide provides an in-depth exploration of these activities, offering researchers, scientists, and drug development professionals a comprehensive resource on their synthesis, mechanisms of action, and the experimental methodologies for their evaluation. We will delve into the causality behind experimental choices and provide self-validating protocols to empower your research endeavors.

The Chemical Versatility of the Fluorinated Benzaldehyde Scaffold

Fluorinated benzaldehydes serve as highly versatile starting materials for the synthesis of a diverse array of biologically active compounds. The aldehyde functional group is a reactive handle for numerous chemical transformations, including condensations, and the formation of Schiff bases, while the fluorine atom enhances metabolic stability and binding affinity.[1]

A general and efficient method for the synthesis of fluorinated benzaldehyde derivatives, such as 2-(benzyloxy)-4-fluorobenzaldehyde, is the Williamson ether synthesis. This involves the O-alkylation of a corresponding phenol with a benzyl halide in the presence of a weak base.[2]

Experimental Protocol: Synthesis of 2-(Benzyloxy)-4-fluorobenzaldehyde

This protocol outlines the synthesis of 2-(benzyloxy)-4-fluorobenzaldehyde, a key intermediate for many of the derivatives discussed in this guide.

Materials:

-

2-Fluoro-4-hydroxybenzaldehyde

-

Benzyl bromide

-

Potassium carbonate (K₂CO₃)

-

Anhydrous dimethylformamide (DMF)

-

Ethyl acetate

-

Brine solution

-

Magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

In a round-bottom flask, dissolve 2-fluoro-4-hydroxybenzaldehyde (1 equivalent) in anhydrous DMF at room temperature.

-

Add potassium carbonate (2.5 equivalents) to the solution and stir the suspension.

-

Add benzyl bromide (1.2 equivalents) dropwise to the mixture.

-

Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Extract the product into ethyl acetate.

-

Wash the organic layer with brine, dry over MgSO₄, and evaporate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain 2-(benzyloxy)-4-fluorobenzaldehyde.

Causality of Experimental Choices:

-

Anhydrous DMF: Used as a polar aprotic solvent to dissolve the reactants and facilitate the SN2 reaction without interfering with the nucleophile or electrophile.

-

Potassium Carbonate: A mild base is used to deprotonate the hydroxyl group of the phenol, forming the phenoxide nucleophile necessary for the Williamson ether synthesis.

-

TLC Monitoring: Allows for real-time tracking of the reaction's progress, ensuring it goes to completion and preventing the formation of side products due to prolonged reaction times.

Caption: Synthetic workflow for 2-(benzyloxy)-4-fluorobenzaldehyde.

Anticancer Activity: Targeting Key Cellular Pathways

Fluorinated benzaldehyde derivatives have demonstrated significant potential as anticancer agents, primarily through the induction of apoptosis and cell cycle arrest.[3] Their mechanism of action often involves the modulation of critical signaling pathways that are dysregulated in cancer cells.

One prominent target is Aldehyde Dehydrogenase (ALDH) , particularly the ALDH1A3 isoform, which is overexpressed in various cancers and is associated with cancer stem cells and chemoresistance.[4] Benzyloxybenzaldehyde derivatives have been developed as potent and selective inhibitors of ALDH1A3.[5]

Quantitative Data: Anticancer Activity of Fluorinated Benzaldehyde Derivatives

| Compound ID | Derivative of | Target Cell Line | IC50 (µM) | Reference |

| ABMM-15 | 4-(Benzyloxy)-3-methoxybenzaldehyde | ALDH1A3 (enzymatic assay) | 0.23 ± 0.05 | [4] |

| ABMM-16 | 3-(Benzyloxy)-4-methoxybenzaldehyde | ALDH1A3 (enzymatic assay) | 1.29 ± 0.10 | [4] |

| Compound 28 | 2-(benzyloxy)-5-chlorobenzaldehyde | HL-60 (leukemia) | 1-10 (significant activity) | [3] |

| Compound 29 | 2-[(3-methoxybenzyl)oxy]benzaldehyde | HL-60 (leukemia) | 1-10 (most potent) | [3] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Fluorinated benzaldehyde derivative

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cancer cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

-

Prepare serial dilutions of the test compound in the culture medium.

-

After 24 hours, replace the medium with fresh medium containing different concentrations of the compound and incubate for another 48 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the half-maximal inhibitory concentration (IC₅₀) values.[6]

Self-Validation System:

-

Positive Control: A known cytotoxic drug (e.g., Doxorubicin) should be included to validate the assay's sensitivity.

-

Negative Control: Untreated cells serve as a baseline for 100% viability.

-

Blank: Wells containing only medium and MTT solution are used to subtract background absorbance.

Caption: Workflow of the MTT cytotoxicity assay.

Caption: Simplified pathway of apoptosis induction.

Antimicrobial Activity: Combating Bacterial Resistance

The emergence of multidrug-resistant bacteria poses a significant global health threat. Fluorinated benzaldehyde derivatives, particularly in the form of Schiff bases, have shown promising antimicrobial activity against both Gram-positive and Gram-negative bacteria.[7] The imine group of the Schiff base is crucial for its biological activity.

Quantitative Data: Antimicrobial Activity of Fluorinated Benzaldehyde Derivatives

| Compound | Target Organism | MIC (µg/mL) | Reference |

| Fluorinated Phenylhydrazin Benzaldehyde (C4) | Staphylococcus aureus | 3.45 (µM) | [8] |

| Fluorinated Phenylhydrazin Benzaldehyde (C3) | Escherichia coli | 3.81 (µM) | [8] |

| Schiff base 18 | Staphylococcus aureus | 15.62 | [9] |

| Schiff base 17 | Escherichia coli | 31.25 | [9] |

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

-

Bacterial strains (e.g., S. aureus, E. coli)

-

Mueller-Hinton broth (MHB)

-

Fluorinated benzaldehyde derivative

-

96-well microtiter plates

-

Spectrophotometer

Procedure:

-

Prepare a bacterial inoculum and adjust its turbidity to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Prepare serial twofold dilutions of the test compound in MHB in a 96-well plate.

-

Inoculate each well with the bacterial suspension.

-

Include a positive control (bacteria in broth without the compound) and a negative control (broth only).

-

Incubate the plate at 37°C for 18-24 hours.

-

Determine the MIC by visual inspection for the lowest concentration that shows no turbidity.

Causality and Self-Validation:

-

McFarland Standard: Ensures a standardized bacterial concentration for reproducible results.

-

Serial Dilutions: Allows for the precise determination of the minimum concentration required for inhibition.

-

Controls: The positive control confirms bacterial viability, while the negative control ensures the sterility of the medium.

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Neuroprotective Effects: A Potential Avenue for Neurodegenerative Diseases

Fluorinated compounds are being increasingly investigated for their potential in treating neurodegenerative diseases like Alzheimer's.[10] Benzaldehyde derivatives have shown neuroprotective effects by mitigating oxidative stress and inflammation in the brain.[11][12]

The mechanism of neuroprotection often involves the modulation of inflammatory pathways and the reduction of reactive oxygen species (ROS), which are key contributors to neuronal damage in neurodegenerative conditions.[13]

Experimental Approach: In Vivo Models of Neurodegeneration

Evaluating the neuroprotective effects of fluorinated benzaldehyde derivatives often requires the use of animal models that mimic the pathology of human neurodegenerative diseases.

Example Model: Scopolamine-induced amnesia in rodents is a common model to screen for drugs with potential cognitive-enhancing and neuroprotective effects.

Assessment Parameters:

-

Behavioral Tests: To assess cognitive functions like memory and learning (e.g., Morris water maze, passive avoidance test).

-

Biochemical Analysis: Measurement of oxidative stress markers (e.g., malondialdehyde) and antioxidant enzyme levels in brain tissue.

-

Histopathological Examination: To observe neuronal damage and inflammation in specific brain regions like the hippocampus and cortex.

Caption: Proposed neuroprotective mechanism of action.

Enzyme Inhibition: Modulating Biological Processes

Fluorinated benzaldehydes and their derivatives can act as inhibitors of various enzymes, offering a way to modulate specific biological pathways. A notable example is the inhibition of tyrosinase , a key enzyme in melanin synthesis.[14] This has implications for the treatment of hyperpigmentation disorders.

Quantitative Data: Tyrosinase Inhibition by Fluorinated Benzaldehydes

| Compound | Enzyme Activity | IC50 (mM) | Reference |

| 4-Fluorobenzaldehyde | Diphenolase | 0.16 | [14] |

| 2-Fluorobenzaldehyde | Diphenolase | 1.62 | [14] |

| 3-Fluorobenzaldehyde | Diphenolase | 1.06 | [14] |

| 4-Fluorobenzaldehyde | Monophenolase | 1.05 | [14] |

| 2-Fluorobenzaldehyde | Monophenolase | 1.35 | [14] |

| 3-Fluorobenzaldehyde | Monophenolase | 1.18 | [14] |

Causality of Inhibition: The inhibitory effect of fluorinated benzaldehydes on tyrosinase is reversible. The position of the fluorine atom on the benzaldehyde ring significantly influences the inhibitory potency and mechanism, with 4-fluorobenzaldehyde being the most potent inhibitor among the studied isomers.[14]

Conclusion: The Promising Future of Fluorinated Benzaldehydes in Drug Discovery

This technical guide has provided a comprehensive overview of the diverse biological activities of fluorinated benzaldehyde derivatives. From their potent anticancer and antimicrobial effects to their promising neuroprotective and enzyme-inhibiting properties, these compounds represent a rich scaffold for the development of novel therapeutics. The strategic incorporation of fluorine not only enhances the pharmacological profile of the parent benzaldehyde molecule but also provides a versatile tool for medicinal chemists to fine-tune activity and selectivity.

The detailed experimental protocols and the elucidation of the underlying mechanisms of action presented herein are intended to empower researchers to further explore the therapeutic potential of this fascinating class of compounds. As our understanding of the intricate cellular pathways involved in disease progression deepens, the rational design of fluorinated benzaldehyde derivatives will undoubtedly play an increasingly important role in the future of drug discovery.

References

-

Liu, J., et al. (2008). Inhibitory effects of fluorobenzaldehydes on the activity of mushroom tyrosinase. Journal of Enzyme Inhibition and Medicinal Chemistry, 23(6), 839-844. [Link]

-

Lin, C. F., et al. (2005). Synthesis and anticancer activity of benzyloxybenzaldehyde derivatives against HL-60 cells. Bioorganic & Medicinal Chemistry, 13(5), 1537-1544. [Link]

-

Saito, J., et al. (2025). Benzaldehyde suppresses epithelial-mesenchymal plasticity and overcomes treatment resistance in cancer by targeting the interaction of 14-3-3ζ with H3S28ph. British Journal of Cancer. [Link]

-

ResearchGate. (2025). Tyrosinase Inhibition by 4-Substituted Benzaldehydes with Electron-Withdrawing Groups. ResearchGate. [Link]

-

MDPI. (2024). Small Schiff Base Molecules—A Possible Strategy to Combat Biofilm-Related Infections. Molecules, 29(2), 374. [Link]

-

Vasiliou, V., et al. (2020). A New Vista of Aldehyde Dehydrogenase 1A3 (ALDH1A3): New Specific Inhibitors and Activity-Based Probes Targeting ALDH1A3 Dependent Pathways in Glioblastoma, Mesothelioma and Other Cancers. Cancers, 12(3), 633. [Link]

-

ResearchGate. (2021). Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors. ResearchGate. [Link]

-

Al-Majdhoub, M., et al. (2021). Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors. Molecules, 26(19), 5770. [Link]

-

National Institutes of Health. (2025). Design, Synthesis, and Antioxidant and Anti-Tyrosinase Activities of (Z)-5-Benzylidene-2-(naphthalen-1-ylamino)thiazol-4(5H)-one Analogs: In Vitro and In Vivo Insights. National Institutes of Health. [Link]

-

Harran University. (2023). INVESTIGATION OF ANTIMICROBIAL ACTIVITIES OF SOME FLUORINATED BENZALDEHYDE DERIVATIVE SCHIFF BASE COMPOUNDS. Harran University. [Link]

-

PubMed. (2018). Assessment of cytotoxic and apoptotic effects of benzaldehyde using different assays. Cytotechnology, 70(4), 1163-1170. [Link]

-

Al-Ghorbani, M., et al. (2015). Synthesis, characterization, and antimicrobial activity of Schiff bases derived from benzaldehydes and 3,3′-diaminodipropylamine. Arabian Journal of Chemistry, 8(6), 840-846. [Link]

-

National Institutes of Health. (2019). Antibacterial Evaluation, In Silico Characters and Molecular Docking of Schiff Bases Derived from 5-aminopyrazoles. National Institutes of Health. [Link]

-

National Institutes of Health. (2018). Identification of (Z)-2-benzylidene-dihydroimidazothiazolone derivatives as tyrosinase inhibitors: Anti-melanogenic effects and in silico studies. Bioorganic & Medicinal Chemistry, 26(12), 3423-3432. [Link]

-

PubMed Central. (2021). Bio-evaluation of fluoro and trifluoromethyl-substituted salicylanilides against multidrug-resistant S. aureus. PubMed Central. [Link]

-

MDPI. (2022). Cytotoxic Activity and Docking Studies of 2-arenoxybenzaldehyde N-acyl Hydrazone and 1,3,4-Oxadiazole Derivatives against Various Cancer Cell Lines. Molecules, 27(21), 7291. [Link]

-

PubMed. (2023). The Mechanism of Two Benzaldehydes from Aspergillus terreus C23-3 Improve Neuroinflammatory and Neuronal Damage to Delay the Progression of Alzheimer's Disease. International Journal of Molecular Sciences, 24(2), 905. [Link]

-

PubMed. (2022). Fluoride Induced Neurobehavioral Impairments in Experimental Animals: a Brief Review. Biological Trace Element Research, 200(4), 1735-1750. [Link]

-

PubMed. (2021). Anti-Amnesic and Neuroprotective Effects of Fluoroethylnormemantine in a Pharmacological Mouse Model of Alzheimer's Disease. International Journal of Molecular Sciences, 22(4), 1899. [Link]

-

PubMed Central. (2020). Neuroprotective Effects of Myrtenal in an Experimental Model of Dementia Induced in Rats. PubMed Central. [Link]

-

PubMed. (1987). Nature and mechanisms of dental fluorosis in animals. Journal of Dental Research, 66(11), 1608-1612. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Synthesis and anticancer activity of benzyloxybenzaldehyde derivatives against HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Synthesis, characterization, and antimicrobial activity of Schiff bases derived from benzaldehydes and 3,3′-diaminodipropylamine - Arabian Journal of Chemistry [arabjchem.org]

- 8. Harran University: INVESTIGATION OF ANTIMICROBIAL ACTIVITIES OF SOME FLUORINATED BENZALDEHYDE DERIVATIVE SCHIFF BASE COMPOUNDS [acikerisim.harran.edu.tr:8080]

- 9. Antibacterial Evaluation, In Silico Characters and Molecular Docking of Schiff Bases Derived from 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Mechanism of Two Benzaldehydes from Aspergillus terreus C23-3 Improve Neuroinflammatory and Neuronal Damage to Delay the Progression of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Anti-Amnesic and Neuroprotective Effects of Fluoroethylnormemantine in a Pharmacological Mouse Model of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Neuroprotective Effects of Myrtenal in an Experimental Model of Dementia Induced in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Fluoride Induced Neurobehavioral Impairments in Experimental Animals: a Brief Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. tandfonline.com [tandfonline.com]

Application Note: One-Pot, Three-Component Synthesis of Bioactive Heterocycles Utilizing 4-(Difluoromethoxy)benzaldehyde

Introduction

Multicomponent reactions (MCRs), which combine three or more substrates in a single synthetic operation, are cornerstones of modern medicinal chemistry and drug discovery.[1][2] They offer unparalleled efficiency, atom economy, and rapid access to molecular diversity from simple starting materials.[3] This guide focuses on the application of 4-(difluoromethoxy)benzaldehyde as a key building block in two of the most powerful MCRs: the Biginelli and Hantzsch reactions.

The strategic incorporation of fluorine-containing functional groups is a widely adopted strategy to enhance the pharmacological profile of drug candidates.[4][5] The difluoromethoxy (-OCF₂H) group, in particular, is of growing interest as it can modulate key molecular properties.[6] It acts as a bioisostere for hydroxyl, thiol, and amine groups, capable of forming unique hydrogen bonds, while simultaneously increasing lipophilicity and metabolic stability.[4][6] These attributes make 4-(difluoromethoxy)benzaldehyde an exceptionally valuable precursor for synthesizing novel heterocyclic scaffolds with therapeutic potential.[4][7]

This document provides a detailed exploration of the mechanisms, experimental protocols, and expert insights for leveraging this aldehyde in the synthesis of dihydropyrimidinones (DHPMs) and 1,4-dihydropyridines (DHPs)—two classes of heterocycles with a broad spectrum of biological activities.[8][9]

The Strategic Importance of the Difluoromethoxy Moiety

The choice of 4-(difluoromethoxy)benzaldehyde is a deliberate one, driven by the unique physicochemical properties imparted by the -OCF₂H group. Understanding these effects is crucial for rational drug design.

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the difluoromethoxy group resistant to oxidative metabolism by cytochrome P450 enzymes. This can lead to an increased half-life and improved bioavailability of the final compound.[4]

-

Lipophilicity and Permeability: The -OCF₂H group significantly increases the lipophilicity of a molecule compared to a hydroxyl or methoxy group. This enhancement can improve a compound's ability to cross cellular membranes and engage with intracellular targets.[4][6]

-

Receptor Binding and Conformation: As the most electronegative element, fluorine alters the electronic distribution of a molecule, influencing its pKa and ability to participate in electrostatic interactions with biological targets. The -OCF₂H group can act as a unique hydrogen bond donor, potentially forming favorable interactions within a receptor's binding pocket that are otherwise inaccessible.[5][6]

Its utility is exemplified by its role as a key intermediate in the synthesis of Roflumilast, a selective phosphodiesterase-4 (PDE4) inhibitor for treating chronic obstructive pulmonary disease (COPD), where the difluoromethoxy group is critical for its therapeutic efficacy.[4][7]

The Biginelli Reaction: Synthesis of Dihydropyrimidinones (DHPMs)

First reported in 1893, the Biginelli reaction is a one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea (or thiourea).[2][9] The resulting DHPM scaffold is a privileged structure in medicinal chemistry, found in numerous calcium channel blockers and other bioactive compounds.

Mechanistic Overview

The reaction is typically acid-catalyzed and is believed to proceed through an acyl-iminium ion intermediate. The aldehyde first condenses with urea to form an N-acylimine, which is then attacked by the enol of the β-ketoester in a Mannich-type reaction. Subsequent intramolecular cyclization and dehydration yield the final dihydropyrimidinone product.

Caption: Proposed mechanism for the Biginelli reaction.

Protocol Rationale & Optimization

-

Catalyst Selection: The classical Biginelli protocol uses a strong Brønsted acid like HCl.[2] However, yields can be inconsistent, especially with substituted aldehydes.[2] Lewis acids such as Yb(OTf)₃, FeCl₃, or CuCl are often more effective, providing higher yields under milder conditions.[10] For this protocol, we select Yb(OTf)₃ due to its high catalytic activity and moisture tolerance.

-

Solvent Choice: While ethanol is traditional, acetonitrile is often a superior solvent, particularly when using Lewis acid catalysts and microwave heating, as it has a higher boiling point and favorable dielectric properties.[11]

-

Energy Source: Microwave irradiation has been shown to dramatically reduce reaction times from hours to minutes and often improves yields compared to conventional heating.[11][12]

Detailed Experimental Protocol: Microwave-Assisted Synthesis